1,3-Dimethyl-2-fluoroimidazolinium chloride
Description
1,3-Dimethyl-2-fluoroimidazolinium chloride (CAS: 245550-85-0) is a fluorinated imidazolinium salt with the molecular formula C₅H₁₀FN₂·Cl and a molecular weight of 152.6 g/mol . Its structure features a fluorine atom at the 2-position and methyl groups at the 1- and 3-positions of the imidazolinium ring. This compound is classified as an irritant, requiring careful handling .
Properties
CAS No. |
245550-85-0 |
|---|---|
Molecular Formula |
C5H12ClFN2 |
Molecular Weight |
154.61 g/mol |
IUPAC Name |
2-fluoro-1,3-dimethylimidazolidin-1-ium;chloride |
InChI |
InChI=1S/C5H11FN2.ClH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |
InChI Key |
OYGOFZNUHYUVRS-UHFFFAOYSA-N |
SMILES |
CN1CC[N+](=C1F)C.[Cl-] |
Canonical SMILES |
C[NH+]1CCN(C1F)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Dimethyl-2-fluoroimidazolinium chloride typically involves the reaction of 1,3-dimethylimidazolinium with a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis procedures while ensuring proper safety and environmental controls.
Chemical Reactions Analysis
1,3-Dimethyl-2-fluoroimidazolinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include halides, thiols, and amines.
Oxidation and Reduction: The imidazolinium ring can undergo oxidation and reduction reactions, leading to the formation of different products. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new compounds with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated imidazolinium compounds, while oxidation reactions can produce imidazole derivatives .
Scientific Research Applications
Catalysis in Organic Synthesis
1,3-Dimethyl-2-fluoroimidazolinium chloride has been explored as a catalyst in various organic reactions. Its ability to stabilize intermediates makes it an effective promoter for reactions such as alkylation and acylation.
- Case Study: Alkylation Reactions
A study demonstrated the use of this compound in the alkylation of γ-butyrolactone, showing enhanced yields compared to traditional methods. The reaction facilitated by this compound resulted in a more efficient pathway with reduced side products, confirming its utility as a promoter in organic synthesis .
Solvent for Polymer Synthesis
Due to its high polarity and stability, this compound serves as an excellent solvent for synthesizing polymers. Its ability to dissolve both polar and non-polar compounds allows for versatile applications in polymer chemistry.
- Case Study: Polymerization Processes
In a documented case, this compound was used as a solvent for the synthesis of polyamides and polyurethanes. The results indicated improved solubility and reaction rates, leading to higher molecular weight polymers with desirable properties .
Pharmaceutical Applications
The compound has potential applications in pharmaceutical synthesis due to its ability to facilitate complex reactions under mild conditions.
- Case Study: Synthesis of Pharmaceutical Intermediates
Research highlighted its role in synthesizing key intermediates for pharmaceuticals, where it was shown to enhance reaction kinetics and product yields significantly .
Detergents and Cleaning Agents
The compound's surfactant properties make it suitable for formulating detergents and cleaning agents. Its effectiveness in solubilizing oils and greases enhances cleaning performance.
Electronic Materials
In the electronics industry, this compound is used as a solvent in the production of electronic materials due to its stable dielectric properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-fluoroimidazolinium chloride involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a fluorinating agent, transferring the fluorine atom to other molecules. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 1,3-dimethyl-2-fluoroimidazolinium chloride with structurally related imidazolinium/imidazolium chlorides:
Reactivity and Functional Differences
- Fluorine vs. Chlorine Substituents: The 2-fluoro derivative exhibits higher electronegativity and smaller atomic size compared to the 2-chloro analogue ().
Alkyl Chain Length :
Long alkyl chains (e.g., dodecyl in ) increase hydrophobicity and melting points (e.g., 97°C), making them suitable as ionic liquids. In contrast, shorter chains (e.g., ethyl in ) improve solubility in polar solvents .Steric Effects :
Bulky substituents like mesityl () or cyclohexyl () groups hinder nucleophilic attack, favoring applications in sterically demanding catalytic systems.- Functional Group Diversity: Azo derivatives () shift utility toward photochemical or dye applications, diverging from the synthetic or catalytic uses of non-functionalized imidazolinium salts.
Biological Activity
1,3-Dimethyl-2-fluoroimidazolinium chloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its imidazolinium core, which is a five-membered aromatic ring containing nitrogen atoms. The presence of a fluorine atom at the 2-position contributes to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various biomolecules. The compound may act as a nucleophile or electrophile in biochemical reactions, influencing enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| NIH/3T3 (normal fibroblast) | >100 |
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth, suggesting potential for development as a therapeutic agent against resistant infections .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound in vitro. The study demonstrated that treatment with this compound led to apoptosis in HeLa cells via the activation of caspase pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers post-treatment .
Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses. However, long-term exposure studies are necessary to fully understand its safety implications.
Q & A
Q. What are the recommended synthetic routes for 1,3-Dimethyl-2-fluoroimidazolinium chloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves quaternization of 1,3-dimethylimidazolidin-2-one with fluorinating agents (e.g., Selectfluor®) followed by chloride ion exchange. Key steps:
- Step 1: React 1,3-dimethylimidazolidin-2-one with a fluorinating agent under anhydrous conditions at 60–80°C for 12–24 hours .
- Step 2: Purify the intermediate via recrystallization using acetonitrile/ethyl acetate mixtures to remove unreacted starting materials .
- Step 3: Perform anion exchange (e.g., using ion-exchange resins or metathesis with KCl) to yield the chloride salt .
Purity Optimization:
-
Use HPLC with UV detection (λ = 254 nm) to monitor impurities (e.g., residual fluorinating agents or by-products). Adjust reaction stoichiometry to minimize side reactions .
-
Critical Parameter Table:
Parameter Optimal Range Impact on Purity Reaction Temp. 60–80°C Higher temps risk decomposition Solvent Anhydrous DMF/MeCN Prevents hydrolysis Anion Exchange KCl in EtOH/H₂O (1:1) Ensures complete conversion
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR: Confirm substitution patterns and fluorine integration. For example, the fluorine atom at position 2 causes deshielding of adjacent protons (δ = 4.5–5.0 ppm) .
- FT-IR: Identify C-F stretching vibrations (1050–1100 cm⁻¹) and imidazolinium ring vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Detect the molecular ion peak [M-Cl]⁺ and verify isotopic patterns for chlorine .
- X-ray Crystallography: Resolve crystal packing and confirm counterion positioning (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the thermal stability of this compound under varying storage conditions?
Methodological Answer: Contradictions often arise from moisture sensitivity or solvent traces. Systematic approaches include:
- Thermogravimetric Analysis (TGA): Compare decomposition profiles under inert vs. humid atmospheres. Degradation above 150°C suggests thermal instability, while hygroscopic samples degrade at lower temps .
- Accelerated Aging Studies: Store samples at 40°C/75% RH for 4 weeks and monitor chloride content via ion chromatography. A >5% chloride loss indicates poor stability .
- Controlled Environment Storage: Use desiccators with anhydrous CaCl₂ or argon-filled vials to mitigate hydrolysis .
Data Reconciliation Example:
| Condition | Observed Stability Issue | Proposed Resolution |
|---|---|---|
| Ambient Storage | Hydrolysis-induced Cl⁻ loss | Use inert gas packaging |
| High Temp. (100°C) | Decomposition | Limit operational temp. to <80°C |
Q. What strategies are employed to determine the compound's role in catalytic mechanisms, particularly in cross-coupling reactions?
Methodological Answer: As a cationic ionic liquid, it may act as a phase-transfer catalyst or stabilize reactive intermediates:
- Kinetic Studies: Monitor reaction rates (e.g., Suzuki-Miyaura coupling) with/without the compound. A 10–20% rate increase suggests stabilization of palladium intermediates .
- DFT Calculations: Model interactions between the imidazolinium cation and transition metals (e.g., Pd²⁺). Positive charge localization on the fluorine atom enhances π-backbonding .
- In Situ NMR: Track ligand exchange dynamics in Pd-catalyzed reactions. Fluorine’s electronegativity may weaken Pd–Cl bonds, facilitating oxidative addition .
Catalytic Activity Table:
| Reaction Type | Role of Compound | Observed Outcome |
|---|---|---|
| Heck Coupling | Stabilizes Pd(0) species | 85% yield vs. 70% control |
| Sonogashira | Enhances Cu⁺ solubility | Reduced induction period |
Q. How can researchers address discrepancies in reported solubility profiles across different solvents?
Methodological Answer: Discrepancies arise from impurities or solvent polarity mismatches. Use:
- Hansen Solubility Parameters (HSP): Compare δD (dispersion), δP (polar), δH (hydrogen bonding) of the compound with solvents. Polar aprotic solvents (DMF, MeCN) typically show >50 mg/mL solubility .
- Dynamic Light Scattering (DLS): Detect colloidal aggregates in poorly soluble solvents (e.g., THF) that may skew solubility measurements .
- Standardized Protocols: Pre-dry solvents over molecular sieves and use saturated solutions filtered through 0.22 μm membranes .
Q. What methodologies are used to analyze degradation pathways under oxidative conditions?
Methodological Answer:
- LC-MS/MS: Identify degradation products (e.g., demethylated or defluorinated species) via fragmentation patterns .
- EPR Spectroscopy: Detect radical intermediates (e.g., fluorine-centered radicals) during UV-induced oxidation .
- Computational Modeling (Gaussian): Simulate bond dissociation energies (BDEs) to predict vulnerable sites (C-F bonds: BDE ≈ 115 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
